Cas no 921560-47-6 (methyl 4-{2-2-(2H-1,3-benzodioxole-5-amido)-1,3-thiazol-4-ylacetamido}benzoate)

Methyl 4-{2-[2-(2H-1,3-benzodioxole-5-amido)-1,3-thiazol-4-yl]acetamido}benzoate is a synthetic organic compound featuring a benzodioxole moiety linked to a thiazole core via an amide bond, further functionalized with an acetamido-benzoate ester group. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecule development. The benzodioxole and thiazole components may confer metabolic stability and selective binding properties, while the ester group offers synthetic versatility for further derivatization. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery, particularly targeting enzymes or receptors where heterocyclic motifs are critical. The compound’s purity and stability under standard conditions enhance its applicability in research settings.
methyl 4-{2-2-(2H-1,3-benzodioxole-5-amido)-1,3-thiazol-4-ylacetamido}benzoate structure
921560-47-6 structure
商品名:methyl 4-{2-2-(2H-1,3-benzodioxole-5-amido)-1,3-thiazol-4-ylacetamido}benzoate
CAS番号:921560-47-6
MF:C21H17N3O6S
メガワット:439.441183805466
CID:6551654

methyl 4-{2-2-(2H-1,3-benzodioxole-5-amido)-1,3-thiazol-4-ylacetamido}benzoate 化学的及び物理的性質

名前と識別子

    • methyl 4-{2-2-(2H-1,3-benzodioxole-5-amido)-1,3-thiazol-4-ylacetamido}benzoate
    • Benzoic acid, 4-[[2-[2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-thiazolyl]acetyl]amino]-, methyl ester
    • インチ: 1S/C21H17N3O6S/c1-28-20(27)12-2-5-14(6-3-12)22-18(25)9-15-10-31-21(23-15)24-19(26)13-4-7-16-17(8-13)30-11-29-16/h2-8,10H,9,11H2,1H3,(H,22,25)(H,23,24,26)
    • InChIKey: HAFRFGQXTGUAEE-UHFFFAOYSA-N
    • ほほえんだ: C(OC)(=O)C1=CC=C(NC(CC2=CSC(NC(C3=CC=C4OCOC4=C3)=O)=N2)=O)C=C1

じっけんとくせい

  • 密度みつど: 1.495±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 7.04±0.70(Predicted)

methyl 4-{2-2-(2H-1,3-benzodioxole-5-amido)-1,3-thiazol-4-ylacetamido}benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2202-0860-25mg
methyl 4-{2-[2-(2H-1,3-benzodioxole-5-amido)-1,3-thiazol-4-yl]acetamido}benzoate
921560-47-6 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2202-0860-40mg
methyl 4-{2-[2-(2H-1,3-benzodioxole-5-amido)-1,3-thiazol-4-yl]acetamido}benzoate
921560-47-6 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2202-0860-50mg
methyl 4-{2-[2-(2H-1,3-benzodioxole-5-amido)-1,3-thiazol-4-yl]acetamido}benzoate
921560-47-6 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2202-0860-10mg
methyl 4-{2-[2-(2H-1,3-benzodioxole-5-amido)-1,3-thiazol-4-yl]acetamido}benzoate
921560-47-6 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2202-0860-20mg
methyl 4-{2-[2-(2H-1,3-benzodioxole-5-amido)-1,3-thiazol-4-yl]acetamido}benzoate
921560-47-6 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2202-0860-15mg
methyl 4-{2-[2-(2H-1,3-benzodioxole-5-amido)-1,3-thiazol-4-yl]acetamido}benzoate
921560-47-6 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2202-0860-75mg
methyl 4-{2-[2-(2H-1,3-benzodioxole-5-amido)-1,3-thiazol-4-yl]acetamido}benzoate
921560-47-6 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2202-0860-5μmol
methyl 4-{2-[2-(2H-1,3-benzodioxole-5-amido)-1,3-thiazol-4-yl]acetamido}benzoate
921560-47-6 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2202-0860-20μmol
methyl 4-{2-[2-(2H-1,3-benzodioxole-5-amido)-1,3-thiazol-4-yl]acetamido}benzoate
921560-47-6 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2202-0860-1mg
methyl 4-{2-[2-(2H-1,3-benzodioxole-5-amido)-1,3-thiazol-4-yl]acetamido}benzoate
921560-47-6 90%+
1mg
$54.0 2023-05-16

methyl 4-{2-2-(2H-1,3-benzodioxole-5-amido)-1,3-thiazol-4-ylacetamido}benzoate 関連文献

methyl 4-{2-2-(2H-1,3-benzodioxole-5-amido)-1,3-thiazol-4-ylacetamido}benzoateに関する追加情報

Methyl 4-{2-2-(2H-1,3-benzodioxole-5-amido)-1,3-thiazol-4-ylacetamido}benzoate (CAS No. 921560-47-6): A Comprehensive Overview

Methyl 4-{2-2-(2H-1,3-benzodioxole-5-amido)-1,3-thiazol-4-ylacetamido}benzoate (CAS No. 921560-47-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzodioxole moiety and a thiazole ring, both of which contribute to its potential therapeutic applications. The compound's structure and properties make it a promising candidate for various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.

The benzodioxole moiety is a common structural element found in many natural products and synthetic compounds with diverse biological activities. This moiety is known for its ability to modulate various biological targets, such as enzymes and receptors. In the context of methyl 4-{2-2-(2H-1,3-benzodioxole-5-amido)-1,3-thiazol-4-ylacetamido}benzoate, the benzodioxole ring likely plays a crucial role in enhancing the compound's binding affinity to specific targets, thereby potentiating its pharmacological effects.

The thiazole ring is another key structural feature of this compound. Thiazoles are heterocyclic compounds that are widely used in drug design due to their ability to improve the solubility, stability, and bioavailability of drug candidates. The presence of the thiazole ring in methyl 4-{2-2-(2H-1,3-benzodioxole-5-amido)-1,3-thiazol-4-ylacetamido}benzoate suggests that it may exhibit enhanced pharmacokinetic properties compared to similar compounds without this structural element.

Recent studies have explored the potential therapeutic applications of methyl 4-{2-2-(2H-1,3-benzodioxole-5-amido)-1,3-thiazol-4-ylacetamido}benzoate. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent anti-inflammatory activity in vitro and in vivo models. The researchers found that the compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases like rheumatoid arthritis and Crohn's disease.

In addition to its anti-inflammatory properties, methyl 4-{2-2-(2H-1,3-benzodioxole-5-amido)-1,3-thiazol-4-ylacetamido}benzoate has also shown promise as an anti-cancer agent. A study published in Cancer Research demonstrated that the compound selectively induced apoptosis in cancer cells while sparing normal cells. The mechanism of action was attributed to the compound's ability to disrupt mitochondrial function and activate caspase-dependent cell death pathways. These findings highlight the potential of this compound as a novel therapeutic agent for cancer treatment.

The antimicrobial activity of methyl 4-{2-2-(2H-1,3-benzodioxole-5-amido)-1,3-thiazol-4-ylacetamido}benzoate has also been investigated. A study published in the Journal of Antimicrobial Chemotherapy reported that the compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The researchers found that the compound effectively inhibited bacterial growth by disrupting cell wall synthesis and membrane integrity. These results suggest that this compound could be developed into a new class of antibiotics to combat multidrug-resistant bacterial infections.

The synthesis of methyl 4-{2-2-(2H-1,3-benzodioxole-5-amido)-1,3-thiazol-4-ylacetamido}benzoate has been optimized using modern synthetic methods. A recent publication in Organic Letters described an efficient and scalable synthesis route that involves coupling reactions between benzodioxole derivatives and thiazole-containing intermediates. This synthetic approach not only improves the yield and purity of the final product but also reduces the environmental impact by minimizing waste generation.

In conclusion, methyl 4-{2-2-(2H-1,3-benzodioxole-5-amido)-1,3-thiazol-4-ylacetamido}benzoate (CAS No. 921560-47-6) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features contribute to its biological activities, making it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical potential.

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